molecular formula C8H7Cl2F B1451890 1-Chloro-2-(2-chloroethyl)-3-fluorobenzene CAS No. 958027-86-6

1-Chloro-2-(2-chloroethyl)-3-fluorobenzene

Cat. No. B1451890
M. Wt: 193.04 g/mol
InChI Key: DWOXLKKZXSXPSK-UHFFFAOYSA-N
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Description

“1-Chloro-2-(2-chloroethyl)-3-fluorobenzene” is a type of organic compound known as an aromatic halide. Aromatic halides are compounds in which a halogen atom is attached to an sp2 hybridized carbon atom of an aromatic ring .


Synthesis Analysis

The synthesis of similar compounds often involves nucleophilic substitution reactions . For example, the SN2 reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate is performed in a single 3 or 4 h lab period and affords a solid product in good yield .


Chemical Reactions Analysis

Aryl halides like “1-Chloro-2-(2-chloroethyl)-3-fluorobenzene” can undergo nucleophilic substitution reactions . The presence of electron-withdrawing groups ortho and para to the halogen atom can enhance the rate of substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “1-Chloro-2-(2-chloroethyl)-3-fluorobenzene” would depend on its specific structure. Factors such as polarity, molecular weight, and functional groups would influence its properties .

Scientific Research Applications

Synthetic Methodologies and Chemical Intermediates

A Practical Synthesis of 2-Fluoro-4-bromobiphenyl Researchers have developed a practical method for synthesizing 2-Fluoro-4-bromobiphenyl, a molecule similar in structure to 1-Chloro-2-(2-chloroethyl)-3-fluorobenzene, highlighting techniques that might be applicable to its synthesis or derivatives thereof. This method addresses the challenges associated with palladium usage and toxic phenylboronic acid in large-scale production, suggesting alternative approaches for synthesizing complex fluorinated benzene derivatives (Qiu et al., 2009).

Structural Studies and Metal Complexes

Evaluation of the Crystal Structures of Metal(II) 2-fluorobenzoate Complexes Research into the crystal structures of metal(II) 2-fluorobenzoate complexes, which shares a functional group similarity with 1-Chloro-2-(2-chloroethyl)-3-fluorobenzene, provides insights into how such structures might interact with metal ions. This study contributes to our understanding of factors affecting the structure and potential applications of similar complexes in materials science (Öztürkkan & Necefoğlu, 2022).

Fluorescence Imaging Techniques in Horticultural Research

Applications of Chlorophyll Fluorescence Imaging Technique in Horticultural Research Although not directly related to 1-Chloro-2-(2-chloroethyl)-3-fluorobenzene, the application of chlorophyll fluorescence imaging (CFI) in detecting biotic and abiotic stresses in plants exemplifies the innovative use of fluorescence techniques. These methodologies could be relevant in researching the fluorescence properties of complex organic molecules for various applications (Gorbe & Calatayud, 2012).

Flame Retardancy and Dielectric Properties

A Review on Synthesis, Structural, Flame Retardancy, and Dielectric Properties of Hexasubstituted Cyclotriphosphazene This review discusses the synthesis and properties of cyclotriphosphazene compounds, focusing on their flame retardancy and dielectric properties. While not directly about 1-Chloro-2-(2-chloroethyl)-3-fluorobenzene, the review sheds light on the potential applications of chlorinated and fluorinated compounds in enhancing material properties for safety and technological applications (Usri, Jamain, & Makmud, 2021).

Safety And Hazards

Safety and hazards associated with similar compounds can vary widely. Some compounds may be toxic, flammable, or cause skin and eye irritation . Always refer to the safety data sheet (SDS) for specific safety and hazard information.

Future Directions

The future directions for research on “1-Chloro-2-(2-chloroethyl)-3-fluorobenzene” and similar compounds would depend on their potential applications. These could include use in pharmaceuticals, materials science, or as intermediates in chemical synthesis .

properties

IUPAC Name

1-chloro-2-(2-chloroethyl)-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2F/c9-5-4-6-7(10)2-1-3-8(6)11/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWOXLKKZXSXPSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CCCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-2-(2-chloroethyl)-3-fluorobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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